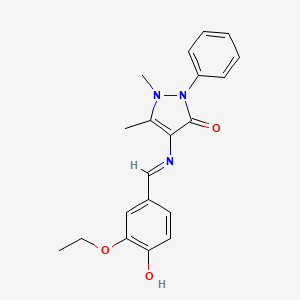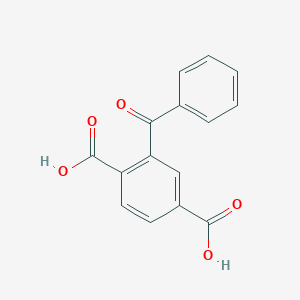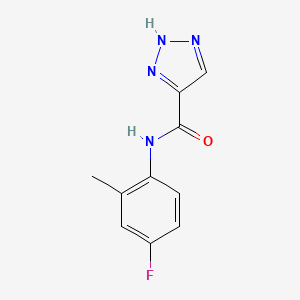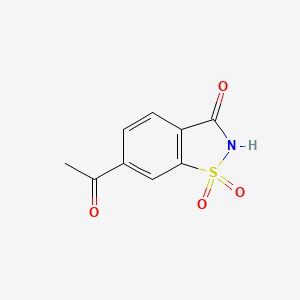![molecular formula C15H11N3O4S B2686123 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866042-92-4](/img/structure/B2686123.png)
5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione” has a molecular formula of C15H11N3O4S . It is a complex organic compound with potential applications in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H11N3O4S . It contains a thiazolane ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a methoxy group and a pyrazinyloxy group attached to a phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results. These properties would depend on the compound’s molecular structure .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance for mild steel in hydrochloric acid solutions. These inhibitors showed increased efficiency with concentration and adhered to the Langmuir adsorption isotherm on the mild steel surface. Theoretical calculations supported these findings, highlighting their potential in protecting metals against corrosion in acidic environments (Yadav et al., 2015).
Synthesis Methodologies
Novel synthesis approaches for creating derivatives of thiazolidinediones have been developed, including one-pot, four-component synthesis methods. These methods enable the efficient production of compounds with potential biological activities, demonstrating the versatility of thiazolidinedione derivatives in chemical synthesis (Torkian et al., 2011).
Antimicrobial Activity
Thiazolidinedione derivatives have also been synthesized and tested for their in vitro antibacterial and antifungal activities. These studies have shown that certain derivatives exhibit good activity against gram-positive bacteria and exhibit excellent antifungal activity, suggesting their potential use in developing new antimicrobial agents (Prakash et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(5Z)-5-[(3-methoxy-4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-21-11-6-9(7-12-14(19)18-15(20)23-12)2-3-10(11)22-13-8-16-4-5-17-13/h2-8H,1H3,(H,18,19,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKVLGOWJLORG-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2686041.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)
![7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2686047.png)
![4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2686048.png)


![4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one](/img/structure/B2686055.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)


